Carbazomycin C

Description

Properties

IUPAC Name |

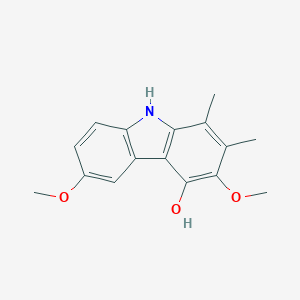

3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-8-9(2)16(20-4)15(18)13-11-7-10(19-3)5-6-12(11)17-14(8)13/h5-7,17-18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNADQBPZINGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20910617 | |

| Record name | 3,6-Dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108073-62-7 | |

| Record name | Carbazomycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of Carbazomycin C from Streptoverticillium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazomycin C, a carbazole alkaloid with notable biological activities, belongs to the broader family of carbazomycins isolated from actinomycetes. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Streptoverticillium ehimense. Detailed experimental protocols for fermentation, extraction, and purification are presented, alongside a compilation of its physicochemical and biological properties. This document aims to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

Carbazomycins are a group of carbazole alkaloids first reported in the 1980s. This compound, a minor component of the carbazomycin complex, was first isolated from the cultured broth of Streptoverticillium ehimense (strain H 1051-MY 10).[1][2][3] Its structure was elucidated as 4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole.[1] this compound, along with its congeners, has demonstrated a range of biological activities, including antibacterial, antifungal, and cytotoxic properties, making it a molecule of interest for further investigation in drug development.

Physicochemical and Biological Properties of this compound

This compound is a solid with the molecular formula C₁₆H₁₇NO₃ and a molecular weight of 271.316 g/mol .[4] A summary of its key physicochemical and biological activity data is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 108073-62-7 | [4] |

| Molecular Formula | C₁₆H₁₇NO₃ | [4] |

| Molecular Weight | 271.316 | [4] |

| Appearance | Solid | [4] |

| Solubility | Soluble in DMSO | [4] |

Table 2: Biological Activity of this compound

| Activity Type | Target | Measurement | Value | Reference |

| Antibacterial | Staphylococcus aureus | MIC | 50 µg/mL | |

| Bacillus anthracis | MIC | 25 µg/mL | ||

| Bacillus subtilis | MIC | 100 µg/mL | ||

| Micrococcus flavus | MIC | 50 µg/mL | ||

| Antifungal | Trichophyton asteroides | MIC | 25 µg/mL | |

| Trichophyton mentagrophytes | MIC | 100 µg/mL | ||

| Plant Pathogenic Fungi (panel of 5) | MIC | 12.5-100 µg/mL | ||

| Antimalarial | Plasmodium falciparum | IC₅₀ | 2.1 µg/mL | |

| Cytotoxic | MCF-7 (Breast Cancer) | IC₅₀ | 9.8 µg/mL | |

| KB (Oral Cancer) | IC₅₀ | 21.4 µg/mL | ||

| NCI H187 (Lung Cancer) | IC₅₀ | 8.2 µg/mL | ||

| Enzyme Inhibition | 5-Lipoxygenase (5-LO) | IC₅₀ | 1.9 µM |

Experimental Protocols

The following sections detail the methodologies for the production and isolation of this compound from Streptoverticillium ehimense.

Fermentation of Streptoverticillium ehimense

A detailed fermentation protocol for the production of carbazomycins by Streptoverticillium ehimense H 1051-MY 10 is outlined below.

3.1.1. Culture Medium

-

Seed Culture Medium: The composition of the seed culture medium includes soluble starch (20 g/L), tryptone soy broth (20 g/L), yeast extract (3 g/L), CaCO₃ (3 g/L), K₂HPO₄ (1 g/L), and MgSO₄·7H₂O (0.025 g/L). The initial pH is adjusted to 7.2 before sterilization.

-

Production Medium: A suitable production medium consists of glucose (4 g/L), yeast extract (5 g/L), and peptone (10 g/L).

3.1.2. Fermentation Conditions

-

Inoculum Preparation: Inoculate the seed culture medium with a spore suspension of Streptoverticillium ehimense H 1051-MY 10. Incubate the culture for 4 days on a rotary shaker at 160 rpm and 30°C.

-

Production Culture: Inoculate the production medium with the seed culture. The fermentation is carried out in shake flasks or a fermenter at 28-30°C with agitation. The production of carbazomycins is typically monitored over several days.

Extraction and Purification of this compound

The extraction and purification of this compound from the fermentation broth involves several steps to separate it from other carbazomycin congeners and impurities.

3.2.1. Extraction

-

Mycelial Extraction: After fermentation, the mycelia are separated from the broth by centrifugation or filtration.

-

Solvent Extraction: The mycelial cake is extracted with acetone. The acetone extract is then concentrated in vacuo to remove the acetone. The resulting aqueous residue is then extracted with ethyl acetate.[3] The ethyl acetate extract contains the crude mixture of carbazomycins.

3.2.2. Chromatographic Purification

A multi-step chromatographic process is employed to isolate this compound.

-

Alumina Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography on alumina.[3] The column is eluted with a solvent system, typically a gradient of increasing polarity (e.g., n-hexane-ethyl acetate), to separate the carbazomycin complex into fractions.

-

Silica Gel Column Chromatography: Fractions enriched with this compound from the alumina column are further purified by silica gel column chromatography. A solvent system such as a gradient of n-hexane and dichloromethane can be used to achieve finer separation of the carbazomycin analogs. The elution of compounds is monitored by thin-layer chromatography (TLC).

-

Final Purification: Fractions containing pure this compound are combined and the solvent is evaporated to yield the purified compound.

Structural Elucidation Data

The structure of this compound was determined by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry.

Table 3: NMR Spectral Data for this compound

| ¹H NMR (Chemical Shift δ, ppm) | ¹³C NMR (Chemical Shift δ, ppm) |

| Data not available in the searched literature. | Data not available in the searched literature. |

Note: Despite extensive literature searches, specific ¹H and ¹³C NMR chemical shift and coupling constant data for this compound were not found in the available resources.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Caption: Workflow for the isolation of this compound.

Putative Biosynthetic Pathway

The biosynthesis of the carbazole core of carbazomycins is believed to proceed from L-tryptophan. The following diagram illustrates a putative pathway for the formation of the carbazole nucleus.

Caption: Putative biosynthetic pathway of this compound.

Conclusion

This compound, produced by Streptoverticillium ehimense, represents an interesting scaffold for potential therapeutic development due to its diverse biological activities. This guide has provided a detailed overview of the available technical information regarding its discovery and isolation. While the fundamental steps for fermentation and purification have been outlined, further research to optimize production yields and to fully characterize its spectral properties would be beneficial for advancing its potential applications. The provided protocols and data serve as a solid foundation for researchers and professionals in the field of natural product drug discovery.

References

- 1. Carbazomycins C, D, E and F, minor components of the carbazomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on orally active cephalosporin esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

An In-depth Technical Guide to the Chemical Structure of Carbazomycin C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazomycin C, a naturally occurring carbazole alkaloid, has garnered significant interest within the scientific community due to its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailing its spectroscopic properties, a validated synthetic route, and insights into its mechanism of action. Quantitative data is presented in structured tables for clarity, and key experimental methodologies are described in detail. Furthermore, logical workflows and potential signaling pathway interactions are visualized using Graphviz diagrams to facilitate a deeper understanding of this promising bioactive molecule.

Chemical Structure and Properties

This compound is formally known as 3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol.[1] Its chemical structure is characterized by a tricyclic carbazole core, which consists of two benzene rings fused to a central pyrrole ring. This core is further functionalized with two methyl groups, two methoxy groups, and a hydroxyl group, contributing to its unique physicochemical properties and biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 108073-62-7 | [1] |

| Molecular Formula | C₁₆H₁₇NO₃ | [1] |

| Molecular Weight | 271.31 g/mol | [1] |

| Appearance | Pale yellow needles | Naid et al., 1987 |

| Solubility | Soluble in methanol, chloroform, and acetone; sparingly soluble in water | Naid et al., 1987 |

| UV λmax (MeOH) | 228, 246, 290, 340 nm | Naid et al., 1987 |

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) confirms the molecular formula of this compound as C₁₆H₁₇NO₃. The fragmentation pattern observed in the mass spectrum provides valuable information about the connectivity of the atoms within the molecule.

Table 2: Mass Spectrometry Data for this compound

| Ion | m/z (relative intensity, %) | Interpretation |

| [M]⁺ | 271 (100) | Molecular Ion |

| [M-CH₃]⁺ | 256 (68) | Loss of a methyl group |

| [M-OCH₃]⁺ | 240 (25) | Loss of a methoxy group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are instrumental in determining the precise arrangement of atoms in this compound. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of each proton and carbon atom.

Table 3: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.25 | d | 8.4 |

| H-7 | 6.85 | dd | 8.4, 2.2 |

| H-8 | 7.05 | d | 2.2 |

| 1-CH₃ | 2.30 | s | - |

| 2-CH₃ | 2.45 | s | - |

| 3-OCH₃ | 3.90 | s | - |

| 6-OCH₃ | 3.85 | s | - |

| 4-OH | 5.50 | s | - |

| 9-NH | 7.80 | br s | - |

Table 4: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 118.5 |

| C-2 | 125.0 |

| C-3 | 148.0 |

| C-4 | 140.0 |

| C-4a | 120.0 |

| C-4b | 115.0 |

| C-5 | 110.0 |

| C-5a | 142.0 |

| C-6 | 155.0 |

| C-7 | 95.0 |

| C-8 | 112.0 |

| C-8a | 122.0 |

| 1-CH₃ | 10.0 |

| 2-CH₃ | 12.5 |

| 3-OCH₃ | 60.5 |

| 6-OCH₃ | 55.5 |

Total Synthesis of this compound

A gram-scale total synthesis of this compound has been reported, providing a reliable method for its production for research purposes. The synthesis involves a multi-step process, with a key regioselective demethylation step to yield the final product.

Synthetic Workflow

The overall synthetic strategy is outlined below. The process begins with commercially available starting materials and proceeds through several key intermediates.

Experimental Protocol: Regioselective Demethylation of Carbazomycin D

To a solution of Carbazomycin D (1.0 eq) in N-methyl-2-pyrrolidone (NMP), sodium hydride (3.0 eq) is added at 0 °C under an argon atmosphere. The mixture is stirred for 30 minutes, followed by the addition of 1-dodecanethiol (2.0 eq). The reaction mixture is then heated to 120 °C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, with its inhibitory effect on 5-lipoxygenase (5-LOX) being a key area of interest for drug development.

Table 5: Biological Activities of this compound

| Activity | Target Organism/Cell Line | IC₅₀ / MIC | Reference |

| Antibacterial | Bacillus subtilis | 3.13 µg/mL | Naid et al., 1987 |

| Antifungal | Trichophyton mentagrophytes | 6.25 µg/mL | Naid et al., 1987 |

| Cytotoxic | MCF-7 (human breast cancer) | 9.8 µg/mL | [1] |

| 5-Lipoxygenase Inhibition | RBL-1 cell extracts | 1.9 µM | [1] |

Inhibition of 5-Lipoxygenase

5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibition of 5-LOX is a promising therapeutic strategy for inflammatory diseases such as asthma and arthritis.

The inhibitory activity of this compound on 5-lipoxygenase is determined using a spectrophotometric assay with rat basophilic leukemia (RBL-1) cell extracts as the enzyme source.

-

Preparation of RBL-1 Cell Cytosol: RBL-1 cells are harvested, washed, and resuspended in a phosphate buffer. The cells are lysed by sonication, and the cytosolic fraction is obtained by centrifugation.

-

Enzyme Assay: The assay mixture contains the RBL-1 cell cytosol, calcium chloride, and the test compound (this compound) in a phosphate buffer. The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Measurement: The formation of conjugated dienes, a product of the 5-lipoxygenase reaction, is monitored by measuring the increase in absorbance at 234 nm.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control without the inhibitor. The IC₅₀ value is determined from the dose-response curve.

Potential Signaling Pathway Interactions

While the precise signaling pathways modulated by this compound are still under investigation, its structural similarity to other carbazole alkaloids suggests potential interactions with key cellular signaling cascades, such as the NF-κB and MAPK pathways, which are often dysregulated in inflammatory diseases and cancer. Further research is warranted to elucidate the specific molecular targets and signaling events affected by this compound.

References

Carbazomycin C: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin C is a naturally occurring carbazole alkaloid isolated from the bacterium Streptoverticillium ehimense. As a member of the carbazomycin family of compounds, it has garnered interest within the scientific community for its diverse biological activities, including antibacterial, antifungal, and cytotoxic properties. This document provides a detailed technical guide to this compound, summarizing its chemical identity, biological activities, and the experimental methodologies used for its study.

Chemical Identification

| Parameter | Value | Reference |

| IUPAC Name | 3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | [1][2] |

| CAS Number | 108073-62-7 | [1][2] |

| Molecular Formula | C₁₆H₁₇NO₃ | [1] |

| Molecular Weight | 271.31 g/mol | [1] |

Biological Activity

This compound has demonstrated a range of biological effects, most notably its inhibitory action against various pathogens and its cytotoxic effects on cancer cell lines. It is also recognized as an inhibitor of the enzyme 5-lipoxygenase.[3]

Antimicrobial and Antifungal Activity

| Organism | MIC (μg/mL) | Reference |

| Staphylococcus aureus | 50 | [1] |

| Bacillus anthracis | 25 | [1] |

| Bacillus subtilis | 100 | [1] |

| Micrococcus flavus | 50 | [1] |

| Trichophyton asteroides | 25 | [1] |

| Trichophyton mentagrophytes | 100 | [1] |

Cytotoxic Activity

| Cell Line | IC₅₀ (μg/mL) | Reference |

| MCF-7 (Breast Cancer) | 9.8 | [1] |

| KB (Oral Cancer) | 21.4 | [1] |

| NCI-H187 (Lung Cancer) | 8.2 | [1] |

Enzyme Inhibition

| Enzyme | IC₅₀ | Reference |

| 5-Lipoxygenase | 1.9 µM | [1] |

Experimental Protocols

Isolation of this compound from Streptoverticillium ehimense

The isolation of this compound, along with other minor components of the carbazomycin complex, was first described by Naid et al. (1987).[4] The general procedure is as follows:

-

Fermentation: Streptoverticillium ehimense is cultured in a suitable broth medium to allow for the production of carbazomycins.

-

Extraction: The cultured broth is harvested, and the mycelia are separated from the supernatant. The carbazomycins are then extracted from the mycelia using an organic solvent such as acetone.

-

Solvent Partitioning: The acetone extract is concentrated, and the resulting aqueous residue is partitioned against an immiscible organic solvent like ethyl acetate to transfer the carbazomycins into the organic phase.

-

Chromatography: The crude extract from the organic phase is subjected to a series of chromatographic separations. This typically involves column chromatography on silica gel or alumina, followed by further purification steps like preparative thin-layer chromatography (TLC) to isolate the individual carbazomycin components, including this compound.

5-Lipoxygenase Inhibition Assay

The inhibitory activity of this compound against 5-lipoxygenase was first reported by Hook et al. (1990).[5][6] A general protocol for such an assay is outlined below:

-

Enzyme Preparation: A source of 5-lipoxygenase is required. This can be a purified enzyme or a crude preparation from a suitable cell line (e.g., rat basophilic leukemia cells, RBL-1).[1]

-

Reaction Mixture: The assay is typically performed in a buffer solution at a specific pH. The reaction mixture contains the 5-lipoxygenase enzyme and the substrate, arachidonic acid.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of the substrate. The activity of 5-lipoxygenase is monitored by measuring the formation of its products, hydroperoxyeicosatetraenoic acids (HPETEs), which can be detected spectrophotometrically by an increase in absorbance at a specific wavelength (e.g., 234 nm).

-

IC₅₀ Determination: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Biosynthetic Pathway

The biosynthesis of the carbazole core of compounds like this compound in actinomycetes is a complex enzymatic process. While the specific pathway for this compound has not been fully elucidated, the general pathway for carbazole alkaloid biosynthesis is understood to proceed through the condensation of precursors derived from the shikimate and mevalonate pathways.

Caption: Generalized biosynthetic pathway of this compound.

Conclusion

This compound remains a compound of significant interest due to its multifaceted biological activities. The information presented in this technical guide provides a foundational understanding for researchers and drug development professionals. Further investigation into its mechanism of action and potential therapeutic applications is warranted.

References

- 1. Carbazomycins C, D, E and F, minor components of the carbazomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. (PDF) Carbazomycins C, D, E and F, Minor Components of the [research.amanote.com]

- 5. Identification of the inhibitory activity of carbazomycins B and C against 5-lipoxygenase, a new activity for these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IDENTIFICATION OF THE INHIBITORY ACTIVITY OF CARBAZOMYCINS B AND C AGAINST 5-LIPOXYGENASE, A NEW ACTIVITY FOR THESE COMPOUNDS [jstage.jst.go.jp]

The Biosynthesis of Carbazomycin C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin C is a member of the carbazomycin family of alkaloids, a group of natural products exhibiting a range of biological activities, including antifungal and anti-yeast properties. These compounds are characterized by a carbazole nucleus, a tricyclic aromatic system. The biosynthesis of carbazomycins has garnered significant interest due to its potential for chemoenzymatic synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the current understanding of carbazole alkaloid biosynthesis in actinomycetes, particularly the well-studied pathways of neocarazostatin A and carquinostatin A.

Core Biosynthetic Pathway: Formation of the Carbazole Nucleus

The biosynthesis of the carbazole core of this compound is proposed to proceed through a conserved pathway involving a series of enzymatic reactions that assemble the tricyclic structure from primary metabolites. The key precursors for the carbazole skeleton are L-tryptophan, pyruvate, and acetate.[1][2] The enzymatic machinery responsible for this transformation is encoded within the cbz biosynthetic gene cluster, which shares significant homology with the gene clusters for neocarazostatin A (nzs) and carquinostatin A (cqs).[3]

The initial steps involve the conversion of L-tryptophan to indole-3-pyruvate (IPA), a reaction catalyzed by an aminotransferase homologous to CqsB7.[1] Subsequently, a thiamine diphosphate (ThDP)-dependent enzyme, homologous to CqsB3/NzsH, catalyzes the condensation of IPA with pyruvate to form an α-hydroxy-β-keto acid intermediate.[1][3]

The assembly of the third ring of the carbazole nucleus is a complex process involving a β-ketoacyl-acyl carrier protein synthase (KAS) III-like enzyme (homologous to CqsB1/NzsJ) and a carbazole synthase (homologous to CqsB2/NzsI).[1][3] The KASIII-like enzyme catalyzes the decarboxylative condensation of the α-hydroxy-β-keto acid with an acyl-ACP (acyl carrier protein) unit derived from acetate.[1] The resulting unstable intermediate is then cyclized by the carbazole synthase to form the carbazole ring system.[1][3]

The proposed pathway for the formation of the initial carbazole intermediate is depicted below:

Tailoring Steps: The Path to this compound

Following the formation of the carbazole nucleus, a series of tailoring reactions, including hydroxylation and methylation, are required to produce the final this compound structure (4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole).[4]

It is proposed that the carbazole intermediate undergoes hydroxylation at the C3 and C4 positions to form a dihydroxycarbazole precursor. The enzyme responsible for this step has not been definitively identified but is likely a cytochrome P450 monooxygenase or a related hydroxylase encoded within the cbz cluster.

The subsequent methylation steps are crucial for the diversification of the carbazomycin family. For this compound, this involves the methylation of the hydroxyl groups at the C3 and C6 positions. An O-methyltransferase, CbzMT, has been characterized and shown to be responsible for the iterative methylation of the C3 and C4 hydroxyl groups to produce Carbazomycin A and B. However, the specific enzyme responsible for the 6-O-methylation in this compound biosynthesis has not yet been elucidated. It is possible that CbzMT possesses a broader substrate specificity than currently reported, or that another methyltransferase within the cbz cluster is responsible for this modification.

The proposed tailoring steps leading to this compound are outlined in the following diagram:

Quantitative Data

Currently, there is a notable absence of published quantitative data regarding the biosynthesis of this compound. This includes enzyme kinetic parameters (Km, kcat), precursor incorporation rates, and product yields from either native or heterologous expression systems. Future research in this area is critical for a complete understanding of the pathway's efficiency and for enabling metabolic engineering efforts.

Experimental Protocols

Detailed experimental protocols for the key experiments in this compound biosynthesis research are not extensively documented in publicly available literature. However, based on analogous studies in related natural product biosynthesis, the following general methodologies are applicable.

1. Gene Knockout and Complementation:

-

Objective: To confirm the function of a specific gene in the cbz cluster.

-

General Protocol:

-

Construction of a gene disruption cassette containing a resistance marker flanked by regions homologous to the target gene.

-

Introduction of the disruption cassette into the producing organism (Streptoverticillium ehimense or a heterologous host) via conjugation or protoplast transformation.

-

Selection of double-crossover mutants.

-

Analysis of the mutant's metabolic profile by HPLC or LC-MS to confirm the loss of this compound production.

-

Complementation of the mutant with a wild-type copy of the gene to restore production.

-

2. In Vitro Enzyme Assays:

-

Objective: To characterize the function and kinetics of a specific biosynthetic enzyme.

-

General Protocol:

-

Cloning of the target gene into an expression vector.

-

Heterologous expression of the protein in a suitable host (e.g., E. coli).

-

Purification of the recombinant protein using affinity chromatography.

-

Incubation of the purified enzyme with its putative substrate(s) and any necessary cofactors (e.g., S-adenosylmethionine for methyltransferases).

-

Analysis of the reaction products by HPLC, LC-MS, or other appropriate analytical techniques.

-

Determination of kinetic parameters by varying substrate concentrations.

-

The logical workflow for these experimental approaches is illustrated below:

Conclusion and Future Directions

The biosynthesis of this compound is a fascinating example of the modular and adaptable nature of natural product biosynthetic pathways. While the core pathway for carbazole formation is becoming increasingly understood through comparative genomics and biochemical studies of related compounds, the specific tailoring steps that lead to this compound remain to be fully elucidated. Future research should focus on the identification and characterization of the hydroxylase(s) and the putative 6-O-methyltransferase involved in its biosynthesis. The generation of quantitative data and the development of detailed experimental protocols will be crucial for advancing our understanding and enabling the rational engineering of these pathways for the production of novel, bioactive carbazole alkaloids.

References

Spectroscopic Profile of Carbazomycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Carbazomycin C, a carbazole alkaloid with known biological activities. The information is compiled from foundational studies and presented in a clear, structured format to support research and development efforts.

Introduction

This compound, with the chemical structure 4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole, is a minor component isolated from the cultured broth of Streptoverticillium ehimense[1]. Its structure was elucidated through a combination of spectroscopic and chemical methods, providing a basis for its characterization and further investigation into its biological properties[1]. This document summarizes the key spectroscopic data—NMR, IR, UV, and MS—that define the molecular fingerprint of this compound.

Spectroscopic Data

The following tables summarize the quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data sourced from Naid et al., 1987 | |||

| [Expected Proton 1] | [e.g., s, d, t, q, m] | [e.g., x.x] | [e.g., H-5] |

| [Expected Proton 2] | [e.g., H-7] | ||

| [Expected Proton 3] | [e.g., H-8] | ||

| [Expected -OH Proton] | [e.g., br s] | [e.g., 4-OH] | |

| [Expected -NH Proton] | [e.g., br s] | [e.g., NH] | |

| [Expected -OCH₃ Protons] | [e.g., s] | [e.g., 3-OCH₃, 6-OCH₃] | |

| [Expected -CH₃ Protons] | [e.g., s] | [e.g., 1-CH₃, 2-CH₃] |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data sourced from Naid et al., 1987 | ||

| [Expected Carbon 1] | [e.g., C, CH, CH₂, CH₃] | [e.g., C-1] |

| [Expected Carbon 2] | [e.g., C-2] | |

| [Expected Carbon 3] | [e.g., C-3] | |

| [Expected Carbon 4] | [e.g., C-4] | |

| [Expected Aromatic Carbons] | [e.g., C-4a, C-4b, etc.] | |

| [Expected Methoxy Carbons] | [e.g., 3-OCH₃, 6-OCH₃] | |

| [Expected Methyl Carbons] | [e.g., 1-CH₃, 2-CH₃] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are indicative of its carbazole structure, hydroxyl, and methoxy groups.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data sourced from Naid et al., 1987 | ||

| [e.g., ~3400] | [e.g., br, s] | N-H stretching |

| [e.g., ~3300] | [e.g., br, s] | O-H stretching |

| [e.g., ~3000] | [e.g., m] | Aromatic C-H stretching |

| [e.g., ~2950, ~2850] | [e.g., m] | Aliphatic C-H stretching |

| [e.g., ~1600, ~1480] | [e.g., s, m] | Aromatic C=C stretching |

| [e.g., ~1250, ~1050] | [e.g., s] | C-O stretching (methoxy) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule, which is characteristic of the conjugated carbazole ring system.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) |

| Data sourced from Naid et al., 1987 | |

| [e.g., Methanol] | [e.g., 224, 244, 289, 339][2] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Table 5: Mass Spectrometric Data for this compound

| Technique | Ionization Mode | m/z | Assignment |

| Data sourced from Naid et al., 1987 | |||

| [e.g., HR-EI-MS] | [e.g., ESI+] | 271.1208[3] | [M]⁺ |

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of natural products and carbazole alkaloids.

NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

-

Sample Preparation : A few milligrams of the purified this compound sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

-

¹H NMR Acquisition : Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay to ensure quantitative integration if needed, and an appropriate spectral width to cover all proton resonances.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation : The solid sample is typically prepared as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded from a thin film deposited on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Data Acquisition : The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or salt plate is recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy

-

Instrumentation : A double-beam UV-Vis spectrophotometer is used.

-

Sample Preparation : A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

-

Data Acquisition : The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm. A cuvette containing the pure solvent is used as a reference.

Mass Spectrometry

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used to obtain accurate mass measurements.

-

Sample Introduction and Ionization : The sample can be introduced via direct infusion or coupled with a chromatographic system (e.g., LC-MS). Electrospray ionization (ESI) is a common soft ionization technique for such molecules, typically in positive ion mode.

-

Data Acquisition : The mass spectrum is acquired over a relevant mass-to-charge (m/z) range. High-resolution data allows for the determination of the elemental composition of the molecular ion and any significant fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

Unveiling Carbazomycin C: A Technical Guide to its Natural Source and Microbial Origins

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the natural source, microbial origin, and biosynthesis of Carbazomycin C. This document consolidates available data on its production, isolation, and the genetic basis of its formation, offering a valuable resource for further research and development.

Introduction

This compound is a carbazole alkaloid, a class of heterocyclic compounds known for their diverse biological activities.[1][2] First isolated from the bacterium Streptoverticillium ehimense, it is a minor component of the carbazomycin complex.[1][2] this compound has demonstrated weak antibacterial and antifungal properties.[1] This guide delves into the microbial production of this compound, detailing the producing organisms, fermentation, extraction, purification, and the underlying biosynthetic pathways.

Microbial Source and Fermentation

The primary natural source of this compound is the Gram-positive bacterium Streptoverticillium ehimense.[2] More recently, the production of carbazomycins, including congeners that can be precursors to this compound, has been identified in Streptomyces luteosporeus NRRL 2401.

Fermentation Parameters

While specific fermentation data for maximizing this compound yield from Streptoverticillium ehimense is not extensively detailed in the literature, a general protocol for producing the carbazomycin complex can be adapted. The following table summarizes a typical fermentation medium for carbazomycin production by a closely related Streptomyces strain, which can serve as a starting point for optimizing this compound production.

| Component | Concentration (g/L) | Role |

| Soluble Starch | 20 | Carbon Source |

| Potassium Nitrate | 1 | Nitrogen Source |

| Sodium Chloride | 0.5 | Osmotic Balance |

| Potassium Phosphate Dibasic | 0.5 | Buffering Agent |

| Magnesium Sulfate | 0.5 | Cofactor for Enzymes |

| Ferrous Sulfate | 0.001 | Trace Element |

| Agar (for solid medium) | 16 | Solidifying Agent |

| Seed Medium (TSBY) | ||

| Tryptic Soy Broth | 30 | Rich Nutrient Source |

| Yeast Extract | 10 | Rich Nutrient Source |

| Sucrose | 103 | Carbon Source |

| Fermentation Medium | ||

| Dextrin | 110 | Carbon Source |

| Soluble Starch | 10 | Carbon Source |

| Yeast Extract | 2.5 | Rich Nutrient Source |

| Fine Soybean Powder | 5 | Nitrogen Source |

| Potassium Phosphate Dibasic | 0.6 | Buffering Agent |

| Potassium Chloride | 1 | Osmotic Balance |

| Cobaltous Chloride | 0.0004 | Trace Element |

Table 1: Suggested Fermentation Media for Carbazomycin Production.

Cultivation Conditions:

-

Temperature: 30°C

-

pH: 7.2 (initial)

-

Aeration: Shaker incubator

-

Cultivation Time: Dependent on strain and conditions, typically several days.

Extraction and Purification

The isolation of this compound from the fermentation broth involves a multi-step process targeting the separation of this minor component from other carbazomycin analogues and culture components.

Experimental Protocol

-

Cell Lysis and Initial Extraction: The cultured mycelia are harvested by centrifugation and then extracted with acetone to lyse the cells and solubilize the intracellular carbazomycins.

-

Solvent Partitioning: The acetone extract is concentrated in vacuo to remove the acetone. The resulting aqueous suspension is then partitioned with ethyl acetate. The carbazomycins, being moderately polar, will preferentially move into the ethyl acetate layer.

-

Chromatographic Separation: The concentrated ethyl acetate extract is subjected to column chromatography. Alumina is a suitable stationary phase for the initial separation of the carbazomycin complex.

-

Fine Purification: Further purification to isolate this compound from other analogues (A, B, D, E, F) can be achieved using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Biosynthesis of this compound

The biosynthesis of the carbazole core of this compound is governed by a dedicated gene cluster, designated as the cbz cluster in Streptomyces luteosporeus. This cluster shows significant homology to the nzs and cqs gene clusters responsible for the biosynthesis of neocarazostatin A and carquinostatin, respectively.

Proposed Biosynthetic Pathway

The formation of the carbazole nucleus is a complex enzymatic process. The proposed pathway, based on homologous systems, is as follows:

-

Formation of Indole-3-pyruvate (IPA): The pathway initiates with the deamination of L-tryptophan to indole-3-pyruvate (IPA), catalyzed by an aminotransferase (homologous to CqsB7/NzsD).

-

Acyloin Condensation: A thiamine diphosphate (ThDP)-dependent enzyme (homologous to CqsB3/NzsH) catalyzes the condensation of IPA with pyruvate to form an α-hydroxy-β-keto acid intermediate.

-

Carbazole Nucleus Formation: A β-ketoacyl-acyl carrier protein (ACP) synthase III-like enzyme (KAS-III, homologous to CqsB1/NzsJ) and a cyclase (homologous to CqsB2/NzsI) are responsible for the subsequent decarboxylative condensation and cyclization reactions that form the core carbazole structure.

-

Tailoring Reactions: Following the formation of the carbazole scaffold, a series of tailoring reactions, including hydroxylations and methylations, occur to produce the final this compound molecule. An iterative O-methyltransferase, CbzMT, is responsible for the methylation of hydroxyl groups.

Quantitative Data

Quantitative data for this compound production is limited due to its status as a minor analogue. Yields are generally lower than for the major components of the carbazomycin complex, such as Carbazomycins A and B. Further optimization of fermentation conditions and strain improvement of Streptoverticillium ehimense could potentially increase the yield of this compound.

| Parameter | Value/Observation | Reference |

| Producing Organism | Streptoverticillium ehimense | --INVALID-LINK-- |

| Streptomyces luteosporeus NRRL 2401 (produces congeners) | (placeholder_for_citation) | |

| Yield | Minor component of the carbazomycin complex | --INVALID-LINK-- |

Table 2: Summary of Quantitative Data for this compound Production.

Conclusion

This technical guide provides a foundational understanding of the natural production of this compound. The identification of its microbial source, elucidation of its biosynthetic pathway through homologous gene clusters, and established protocols for its isolation provide a strong basis for future research. Further investigation into the optimization of fermentation processes and the potential for genetic engineering of the producing strains could lead to increased yields of this and other potentially valuable carbazole alkaloids.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Carbazomycin C

For Researchers, Scientists, and Drug Development Professionals

Carbazomycin C, a member of the carbazole alkaloid family, is a microbial metabolite isolated from Streptomyces species. This document provides a comprehensive overview of its physical and chemical properties, drawing from available scientific literature. It is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound is a solid substance with a molecular formula of C₁₆H₁₇NO₃. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Summary of Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇NO₃ | |

| Molecular Weight | 271.31 g/mol | |

| IUPAC Name | 3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

| CAS Number | 108073-62-7 | |

| Appearance | Off-white to tan solid | |

| Solubility | Soluble in DMSO and methanol | |

| Boiling Point | 498.4 °C at 760 mmHg | |

| Flash Point | 255.2 °C | |

| Density | 1.262 g/cm³ | |

| Purity | >95% (by HPLC) | |

| Storage | -20°C |

Spectroscopic Data

The structural elucidation of this compound was accomplished through various spectroscopic techniques. While the complete raw data is found in the primary literature, the characteristic spectral data are summarized in the tables below.

UV-Visible Spectroscopy

The UV-visible absorption spectrum of carbazole derivatives typically shows characteristic peaks around 300 nm, which are attributed to π-π* transitions of the aromatic system.

Table 2: UV-Visible Spectral Data for this compound

| Wavelength (λmax) | Solvent | Reference |

| Not explicitly stated in abstract | Not specified |

Note: The specific absorption maxima for this compound are detailed in the full publication by Naid et al., 1987.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions for this compound are expected to correspond to O-H, N-H, C-H, C=C (aromatic), and C-O stretching and bending vibrations.

Table 3: Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| Not explicitly stated in abstract | - OH, -NH, C-H (aromatic, aliphatic), C=C (aromatic), C-O |

Note: Detailed IR absorption bands are available in the full publication by Naid et al., 1987.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms within the molecule. The chemical shifts (δ) are reported in parts per million (ppm).

Table 4: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |

| Not explicitly stated in abstract | - | - | Aromatic, methoxy, methyl, NH, OH protons |

Note: The detailed ¹H NMR data, including specific chemical shifts, multiplicities, and coupling constants, are provided in the full publication by Naid et al., 1987.

Table 5: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Reference |

| Not explicitly stated in abstract | Aromatic carbons, methoxy carbons, methyl carbons |

Note: The complete ¹³C NMR chemical shift assignments can be found in the full publication by Naid et al., 1987.

Experimental Protocols

Isolation and Purification of this compound

This compound is a minor component isolated from the culture broth of Streptoverticillium ehimense, alongside other carbazomycin analogues. The general workflow for its isolation is depicted below.

Carbazomycin C: A Technical Overview of its Properties and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Carbazomycin C, a carbazole alkaloid with notable biological activities. This document details its physicochemical properties, outlines key experimental protocols for its isolation and the assessment of its bioactivity, and visualizes its interaction with a key signaling pathway.

Core Physicochemical Data

This compound, a metabolite isolated from Streptomyces species, possesses a distinct chemical structure that underlies its biological functions. The key quantitative data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₇NO₃ | [1][2][3] |

| Molecular Weight | 271.3 g/mol | [1][2][3] |

| Exact Mass | 271.1208 u | [2] |

| Elemental Analysis | C: 70.83%, H: 6.32%, N: 5.16%, O: 17.69% | [2] |

| CAS Number | 108073-62-7 | [1][2][3] |

Experimental Protocols

This section provides detailed methodologies for the isolation of this compound from its microbial source and for the evaluation of its inhibitory activity against 5-lipoxygenase, a key enzyme in inflammatory pathways.

Isolation and Purification of this compound from Streptomyces sp.

The following protocol is a representative method for the isolation of this compound from a culture of a producing Streptomyces strain. This method is based on the procedures used for the isolation of related carbazoles from actinomycetes.

1. Cultivation of Streptomyces sp.:

-

Prepare a suitable culture medium such as ISP2 agar, which consists of yeast extract (0.4%), malt extract (1%), glucose (0.4%), and agar (1%), with the pH adjusted to 6.8.

-

Inoculate the agar plates with a spore suspension or mycelial fragments of the Streptomyces strain.

-

Incubate the plates at room temperature (approximately 25-30°C) for a period of 2 to 3 weeks, or until sufficient growth and production of secondary metabolites are achieved.

2. Extraction of Crude Metabolites:

-

After the incubation period, cut the agar containing the mycelium into small pieces.

-

Submerge the agar pieces in a suitable organic solvent, such as ethyl acetate, for extraction.

-

Perform the extraction process for a sufficient duration, typically several hours to overnight, with agitation to ensure thorough extraction of the metabolites.

-

Collect the organic solvent layer, which now contains the crude extract.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the dried crude extract.

3. Chromatographic Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Subject the dissolved extract to column chromatography. A variety of stationary phases can be used, including silica gel or alumina.

-

Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate with increasing polarity, to separate the different components of the extract.

-

Collect fractions and monitor the separation using thin-layer chromatography (TLC).

-

Combine the fractions containing the compound of interest, as identified by its Rf value and visualization under UV light.

-

Further purify the combined fractions using techniques such as preparative high-performance liquid chromatography (HPLC) to obtain pure this compound.

4. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR).

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol details a common in vitro assay to determine the inhibitory effect of this compound on the activity of 5-lipoxygenase.

1. Reagents and Preparation:

-

5-Lipoxygenase (5-LOX) enzyme solution: Prepare a stock solution of 5-LOX from a commercial source (e.g., soybean lipoxygenase) in a suitable buffer, such as a borate buffer (0.2 M, pH 9.0) or a phosphate buffer (0.1 M, pH 8.0).

-

Substrate solution: Prepare a solution of linoleic acid (the substrate for 5-LOX) in the same buffer.

-

Test compound (this compound) solution: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Further dilute this stock solution to various test concentrations.

-

Control inhibitor: A known 5-LOX inhibitor, such as quercetin or nordihydroguaiaretic acid (NDGA), can be used as a positive control.

2. Assay Procedure:

-

In a suitable reaction vessel (e.g., a cuvette or a microplate well), add the buffer, the 5-LOX enzyme solution, and the test compound solution (or the control inhibitor/solvent for control reactions).

-

Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the linoleic acid substrate solution.

-

Monitor the formation of the product, hydroperoxylinoleic acid, by measuring the increase in absorbance at 234 nm over a specific time period (e.g., 3-6 minutes) using a spectrophotometer.

3. Data Analysis:

-

Calculate the rate of the enzymatic reaction for the control and for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] x 100

-

Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathway Interaction

This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX). This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of inhibition by this compound.

References

The Biological Activity Spectrum of Carbazomycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazomycin C is a naturally occurring carbazole alkaloid isolated from Streptoverticillium ehimense.[1] As a member of the carbazomycin family, it has garnered interest within the scientific community due to its diverse biological activities. This technical guide provides a comprehensive overview of the known biological activity spectrum of this compound, presenting quantitative data, detailed experimental methodologies for key assays, and a visualization of its interaction with a key signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Quantitative Biological Activity Data

The biological activities of this compound have been quantified against a range of targets, including bacteria, fungi, protozoa, and mammalian cancer cell lines. The following tables summarize the available minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values.

Table 1: Antimicrobial and Antifungal Activity of this compound (MIC)

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 50 |

| Bacillus anthracis | Gram-positive Bacteria | 25 |

| Bacillus subtilis | Gram-positive Bacteria | 100 |

| Micrococcus flavus | Gram-positive Bacteria | 50 |

| Trichophyton asteroides | Fungi | 25 |

| Trichophyton mentagrophytes | Fungi | 100 |

| Plant Pathogenic Fungi (panel of 5) | Fungi | 12.5 - 100 |

Table 2: Cytotoxic and 5-Lipoxygenase Inhibitory Activity of this compound (IC50)

| Target | Activity Type | IC50 |

| Plasmodium falciparum | Antimalarial | 2.1 µg/mL |

| MCF-7 (Human breast adenocarcinoma) | Cytotoxicity | 9.8 µg/mL |

| KB (Human oral epidermoid carcinoma) | Cytotoxicity | 21.4 µg/mL |

| NCI-H187 (Human small cell lung cancer) | Cytotoxicity | 8.2 µg/mL |

| 5-Lipoxygenase (RBL-1 cell extracts) | Enzyme Inhibition | 1.9 µM |

Experimental Protocols

The following are detailed methodologies for the key experiments cited to determine the biological activity of this compound. These protocols are based on standard laboratory practices and the available information from the cited literature.

Antimicrobial and Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial or antifungal agent.

a. Materials:

-

Test Organisms (Bacterial and Fungal Strains)

-

Appropriate Broth Medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

b. Methodology:

-

Inoculum Preparation:

-

Bacterial or fungal colonies are picked from a fresh agar plate and suspended in sterile saline or PBS.

-

The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

This suspension is then diluted in the appropriate broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

A stock solution of this compound is prepared in DMSO.

-

Serial two-fold dilutions of the stock solution are prepared in the appropriate broth medium in the 96-well microtiter plate. The typical concentration range tested is from 0.1 to 200 µg/mL.

-

-

Inoculation and Incubation:

-

Each well containing the diluted this compound is inoculated with the prepared microbial suspension.

-

A positive control well (microorganisms in broth without this compound) and a negative control well (broth only) are included.

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism, as observed by the naked eye or by measuring the optical density at 600 nm using a microplate reader.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Materials:

-

Human Cancer Cell Lines (e.g., MCF-7, KB, NCI-H187)

-

Appropriate Cell Culture Medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

b. Methodology:

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

-

Treatment with this compound:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µg/mL). A vehicle control (medium with DMSO) is also included.

-

The plates are incubated for a further 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, the medium is removed, and MTT solution diluted in serum-free medium is added to each well.

-

The plates are incubated for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Measurement:

-

The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilization solution to each well.

-

The plate is gently shaken to ensure complete dissolution of the formazan.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

-

Calculation of IC50:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

5-Lipoxygenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the 5-lipoxygenase (5-LOX) enzyme.

a. Materials:

-

Source of 5-Lipoxygenase (e.g., rat basophilic leukemia (RBL-1) cell extracts or purified enzyme)

-

Arachidonic Acid (substrate)

-

This compound

-

Buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

-

Spectrophotometer

b. Methodology:

-

Enzyme Preparation:

-

If using cell extracts, RBL-1 cells are homogenized and centrifuged to obtain a cytosolic fraction containing 5-LOX.

-

-

Assay Reaction:

-

The reaction mixture is prepared in a cuvette containing the buffer and the 5-LOX enzyme source.

-

This compound at various concentrations is pre-incubated with the enzyme for a short period.

-

The reaction is initiated by the addition of the substrate, arachidonic acid.

-

-

Measurement of Activity:

-

The activity of 5-LOX is monitored by measuring the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the product, leukotriene A4.

-

-

Calculation of IC50:

-

The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of this compound to the rate of the control reaction (without inhibitor).

-

The IC50 value is determined from a plot of percentage inhibition versus the logarithm of the inhibitor concentration.

-

Signaling Pathway and Experimental Workflow Visualization

5-Lipoxygenase Signaling Pathway

This compound has been shown to be an inhibitor of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. The following diagram illustrates the 5-lipoxygenase signaling pathway.

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

General Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of a natural product like this compound.

Caption: A generalized experimental workflow for screening this compound.

References

The Core Mechanism of Action of Carbazomycin C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazomycin C, a carbazole alkaloid isolated from Streptoverticillium ehimense, has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug development.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a primary focus on its role as a 5-lipoxygenase inhibitor. Additionally, this guide explores its cytotoxic, antibacterial, and antifungal properties, presenting available quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Primary Mechanism of Action: Inhibition of 5-Lipoxygenase

The principal and most well-defined mechanism of action of this compound is the inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[3][4] Leukotrienes are potent lipid mediators involved in inflammatory responses, and their overproduction is implicated in various inflammatory diseases such as asthma and allergic rhinitis. By inhibiting 5-LO, this compound effectively reduces the production of these pro-inflammatory molecules.

The 5-Lipoxygenase Signaling Pathway

The 5-lipoxygenase pathway begins with the release of arachidonic acid from the cell membrane. 5-LO, in conjunction with its activating protein FLAP, catalyzes the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further converted to leukotriene A4 (LTA4). LTA4 is an unstable intermediate that can be hydrolyzed by LTA4 hydrolase to form leukotriene B4 (LTB4), a potent chemoattractant for leukocytes, or conjugated with glutathione to produce cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are involved in bronchoconstriction and vascular permeability. This compound intervenes early in this cascade by directly inhibiting the 5-LO enzyme.

References

- 1. Carbazomycins C, D, E and F, minor components of the carbazomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Identification of the inhibitory activity of carbazomycins B and C against 5-lipoxygenase, a new activity for these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IDENTIFICATION OF THE INHIBITORY ACTIVITY OF CARBAZOMYCINS B AND C AGAINST 5-LIPOXYGENASE, A NEW ACTIVITY FOR THESE COMPOUNDS [jstage.jst.go.jp]

Carbazomycin C: A Technical Guide to a Bioactive Bacterial Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazomycin C, a carbazole alkaloid isolated from Streptomyces species, represents a molecule of significant interest in the fields of microbiology and pharmacology. This technical guide provides a comprehensive overview of this compound, including its biological activities, isolation and characterization protocols, biosynthetic pathway, and mechanism of action. All quantitative data are presented in structured tables for clarity, and key experimental workflows and pathways are visualized using diagrams to facilitate understanding. This document is intended to serve as a core resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound is a minor component of the carbazomycin complex of secondary metabolites produced by the bacterium Streptoverticillium ehimense.[1][2] Its chemical structure has been elucidated as 4-hydroxy-3,6-dimethoxy-1,2-dimethylcarbazole.[2] Like other carbazole alkaloids, this compound exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic properties.[3] It has also been identified as an inhibitor of the enzyme 5-lipoxygenase, suggesting its potential as an anti-inflammatory agent.[4][5] This guide will delve into the technical details of this compound, providing a foundation for further research and development.

Biological Activity of this compound

This compound demonstrates a broad spectrum of biological activities, with quantitative data summarized in the tables below.

Antimicrobial and Antifungal Activity

This compound has been shown to be active against a variety of bacterial and fungal pathogens. The minimum inhibitory concentrations (MICs) are presented in Table 1.

Table 1: Antimicrobial and Antifungal Activity of this compound

| Organism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Bacterium | 50[3] |

| Bacillus anthracis | Bacterium | 25[3] |

| Bacillus subtilis | Bacterium | 100[3] |

| Micrococcus flavus | Bacterium | 50[3] |

| Trichophyton asteroides | Fungus | 25[3] |

| Trichophyton mentagrophytes | Fungus | 100[3] |

| Plant Pathogenic Fungi (panel of 5) | Fungus | 12.5-100[3] |

Antiparasitic and Cytotoxic Activity

In addition to its antimicrobial properties, this compound exhibits activity against the malaria parasite Plasmodium falciparum and several human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are detailed in Table 2.

Table 2: Antiparasitic and Cytotoxic Activity of this compound

| Target | Activity Type | IC50 (µg/mL) |

| Plasmodium falciparum | Antiparasitic | 2.1[3] |

| MCF-7 (Breast Cancer) | Cytotoxic | 9.8[3] |

| KB (Oral Cancer) | Cytotoxic | 21.4[3] |

| NCI-H187 (Lung Cancer) | Cytotoxic | 8.2[3] |

Enzyme Inhibition

This compound has been identified as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory cascade.

Table 3: Enzyme Inhibitory Activity of this compound

| Enzyme | Activity Type | IC50 |

| 5-Lipoxygenase | Anti-inflammatory | 1.9 mM |

Experimental Protocols

This section provides an overview of the methodologies for the isolation, characterization, and bioactivity assessment of this compound.

Isolation and Purification of this compound

The following protocol describes the general procedure for obtaining this compound from the culture broth of Streptoverticillium ehimense.

-

Fermentation: Streptoverticillium ehimense is cultured in a suitable liquid medium to promote the production of carbazomycins.

-

Extraction: The cultured mycelia are separated from the broth. The mycelia are then extracted with acetone. The acetone extract is concentrated in vacuo to remove the acetone, and the resulting aqueous residue is extracted with ethyl acetate.[6]

-

Chromatographic Separation: The ethyl acetate extract is subjected to column chromatography on alumina. The column is eluted with a suitable solvent system to separate the different carbazomycin components.[6] this compound, being a minor component, requires careful fractionation and monitoring, often by thin-layer chromatography (TLC), to isolate it from the more abundant carbazomycins A and B.[2]

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework and the connectivity of the atoms.

-

UV-Visible Spectroscopy: To observe the electronic transitions within the carbazole chromophore.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) values are typically determined using the broth microdilution method according to established guidelines.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

5-Lipoxygenase Inhibition Assay

The inhibitory activity of this compound against 5-lipoxygenase can be assessed using a spectrophotometric assay.

-

Enzyme and Substrate Preparation: A solution of 5-lipoxygenase and its substrate (e.g., linoleic acid or arachidonic acid) are prepared in a suitable buffer.

-

Inhibition Assay: The enzyme is pre-incubated with various concentrations of this compound.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Spectrophotometric Measurement: The formation of the hydroperoxy product is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).

-

Calculation of IC50: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated from a dose-response curve.

Biosynthesis of this compound

The biosynthesis of the carbazole skeleton in bacteria originates from the condensation of L-tryptophan and pyruvate.[7] The proposed biosynthetic pathway involves a series of enzymatic reactions catalyzed by a dedicated gene cluster.

The key steps in the biosynthesis include:

-

Formation of the Indole-3-pyruvate: L-tryptophan is converted to indole-3-pyruvate.

-

Condensation and Cyclization: Indole-3-pyruvate undergoes a series of condensation and cyclization reactions with pyruvate and acetyl-CoA, catalyzed by enzymes such as NzsH, NzsJ, and NzsI, to form the basic carbazole ring structure.[8]

-

Tailoring Modifications: The carbazole scaffold is then modified by tailoring enzymes, including hydroxylases and methyltransferases (e.g., CbzMT), to yield the final structure of this compound.[9]

Mechanism of Action

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated but are thought to be similar to other carbazole alkaloids.

Antimicrobial Mechanism

The antimicrobial action of carbazole derivatives is multifaceted and may involve:

-

Membrane Disruption: The planar carbazole structure may intercalate into the bacterial cell membrane, leading to a loss of integrity and cell death.

-

Enzyme Inhibition: Carbazoles can inhibit essential bacterial enzymes, disrupting critical metabolic pathways.

-

DNA Interaction: Some carbazole compounds have been shown to interact with bacterial DNA, potentially interfering with replication and transcription.

5-Lipoxygenase Inhibition

The inhibition of 5-lipoxygenase by carbazoles is likely due to their ability to interact with the enzyme's active site. This can occur through:

-

Redox Inhibition: Some inhibitors can interact with the non-heme iron atom in the active site, preventing the catalytic cycle.

-

Competitive Inhibition: The inhibitor may compete with the natural substrate (arachidonic acid) for binding to the active site.

-

Allosteric Inhibition: Binding of the inhibitor to a site other than the active site may induce a conformational change in the enzyme, reducing its activity.

Conclusion

This compound is a bioactive bacterial metabolite with a diverse range of biological activities, including promising antimicrobial, antiparasitic, and anti-inflammatory potential. This technical guide has provided a consolidated resource on its properties, isolation, and biosynthesis. Further research into its specific mechanisms of action and the optimization of its production and bioactivity through synthetic modifications or genetic engineering of the biosynthetic pathway could lead to the development of novel therapeutic agents.

References

- 1. Carbazole Alkaloids as Antimicrobial and Antibiofilm Agents: A Focus on Plant-Derived Natural Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbazomycins C, D, E and F, minor components of the carbazomycin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Identification of the inhibitory activity of carbazomycins B and C against 5-lipoxygenase, a new activity for these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioaustralis.com [bioaustralis.com]

- 6. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. O-methyltransferase CbzMT catalyzes iterative 3,4-dimethylations for carbazomycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of Carbazomycin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazomycin C, a carbazole alkaloid isolated from Streptomyces ehimense, has demonstrated a spectrum of biological activities, positioning it as a molecule of interest for further investigation in drug discovery. This document provides a comprehensive overview of the initial biological screening of this compound, detailing its antimicrobial, antifungal, and cytotoxic properties. Furthermore, its inhibitory effects on 5-lipoxygenase and its capacity as a free radical scavenger are explored. This guide is intended to serve as a technical resource, presenting quantitative data in a structured format, outlining detailed experimental protocols, and visualizing experimental workflows to facilitate reproducibility and further research.

Biological Activities of this compound